molecular formula C14H14N2O B7495355 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide

2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide

Cat. No. B7495355
M. Wt: 226.27 g/mol
InChI Key: SCJIYOGQCKAWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of indole-3-carboxamides. This compound has gained attention due to its potential use in the treatment of various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

The exact mechanism of action of 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide is not fully understood. However, it is believed to work by activating the cannabinoid receptor type 2 (CB2 receptor), which is found primarily in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to reduce pain and inflammation, and to have anxiolytic effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in pain and inflammation. 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has also been found to increase the levels of endocannabinoids, which are natural compounds that activate the CB2 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide in lab experiments is that it is a selective CB2 receptor agonist, which means that it activates only the CB2 receptor and not the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of cannabinoids. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. One limitation of using 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide is that it is a synthetic compound, which may limit its translational potential.

Future Directions

There are several future directions for the study of 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide. One direction is to investigate its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of pain, inflammation, and anxiety.

Synthesis Methods

The synthesis of 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide involves the reaction of 2,3-dimethylindole with propargyl bromide in the presence of a base, followed by the reaction with 2-cyanobenzamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has been extensively studied for its potential use in the treatment of pain, inflammation, and anxiety. It has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, it has been found to reduce inflammation in models of acute and chronic inflammation. Furthermore, 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-4-7-15-14(17)11-5-6-13-12(8-11)9(2)10(3)16-13/h1,5-6,8,16H,7H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJIYOGQCKAWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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